2-Methoxy-4-propylcyclohexyl acetate
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Overview
Description
2-Methoxy-4-propylcyclohexyl acetate is an organic compound with the molecular formula C12H22O3 It is known for its unique chemical structure, which includes a methoxy group and a propyl group attached to a cyclohexyl ring, along with an acetate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylcyclohexyl acetate typically involves the esterification of 2-methoxy-4-propylcyclohexanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-propylcyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-propylcyclohexanone.
Reduction: Formation of 2-methoxy-4-propylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-propylcyclohexyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which can then interact with enzymes or receptors in biological systems. The methoxy and propyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methylcyclohexyl acetate
- 2-Methoxy-4-ethylcyclohexyl acetate
- 2-Methoxy-4-butylcyclohexyl acetate
Uniqueness
2-Methoxy-4-propylcyclohexyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to its analogs, the propyl group provides a balance of hydrophobicity and steric effects, making it suitable for various applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
67845-58-3 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2-methoxy-4-propylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h10-12H,4-8H2,1-3H3 |
InChI Key |
DCHIIKAIQRAGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(C(C1)OC)OC(=O)C |
Origin of Product |
United States |
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